(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid
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Overview
Description
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid is a complex organic compound belonging to the class of imidazopyrazines. This compound is characterized by its unique structural framework, which includes a hexahydroimidazo[1,5-a]pyrazine core fused with a propanoic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the hexahydroimidazo[1,5-a]pyrazine core, followed by the introduction of the propanoic acid group. Key steps may involve:
Cyclization Reactions: Utilizing reagents such as aldehydes or ketones to form the imidazopyrazine ring.
Functional Group Transformations: Introducing the propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyrazine core, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can target the carbonyl group within the structure, converting it to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo-derivatives of the imidazopyrazine core.
Reduction Products: Alcohols or amines derived from the reduction of the carbonyl group.
Substitution Products: Various substituted imidazopyrazine derivatives.
Scientific Research Applications
(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazines: Share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a fused pyrazole and pyridine ring system.
Uniqueness: (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoicacid is unique due to its specific stereochemistry and the presence of both the imidazopyrazine core and the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3O3 |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17/h8,12H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
XTTDPDMEZMJSLL-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O |
Canonical SMILES |
CC(C)(CN1CC2CNCCN2C1=O)C(=O)O |
Origin of Product |
United States |
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